molecular formula C14H12ClFO B3371041 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene CAS No. 613240-41-8

1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene

Cat. No.: B3371041
CAS No.: 613240-41-8
M. Wt: 250.69 g/mol
InChI Key: HWBDTYKIMZPAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene is an organic compound with the molecular formula C14H12ClFO. It is characterized by the presence of a chloromethyl group attached to a phenoxy group, which is further linked to a fluorobenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with 4-chloromethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted phenoxymethyl derivatives.

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of cyclohexyl derivatives

Scientific Research Applications

1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorobenzene ring may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 1-[4-(Chloromethyl)phenoxymethyl]-3-fluorobenzene
  • 1-[4-(Chloromethyl)phenoxymethyl]-2-fluorobenzene
  • 1-[4-(Chloromethyl)phenoxymethyl]-4-chlorobenzene

Uniqueness: 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-(chloromethyl)-4-[(4-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c15-9-11-3-7-14(8-4-11)17-10-12-1-5-13(16)6-2-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBDTYKIMZPAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.